2,4-Hexadiyne-1,6-diamine
Description
2,4-Hexadiyne-1,6-diamine (C₆H₈N₂) is a diamine compound featuring a conjugated diyne backbone (C≡C–C≡C) with terminal amine (-NH₂) groups. The diyne backbone imparts unique electronic and polymerization properties, while the amine groups enable reactivity in crosslinking, polyurea/polyamide synthesis, and coordination chemistry .
Properties
CAS No. |
40710-24-5 |
|---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
hexa-2,4-diyne-1,6-diamine |
InChI |
InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h5-8H2 |
InChI Key |
AIYPMVLGZIAKRM-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CC#CCN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Hexadiyne-1,6-diamine typically involves the coupling of diacetylene with appropriate amine precursors. One common method is the reaction of diacetylene with formaldehyde in the presence of a silver catalyst, followed by subsequent amination . The reaction conditions often require a polar organic solvent and temperatures ranging from 0°C to 150°C under pressures of 0.01 to 10 bar .
Industrial Production Methods: Industrial production methods for 2,4-Hexadiyne-1,6-diamine are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory procedures .
Chemical Reactions Analysis
Types of Reactions: 2,4-Hexadiyne-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diimines or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to saturated or partially saturated amines.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diimines, while reduction can produce saturated amines .
Scientific Research Applications
2,4-Hexadiyne-1,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of polymers and other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,4-Hexadiyne-1,6-diamine involves its interaction with various molecular targets. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The triple bonds in the hexadiyne backbone can also participate in reactions that alter the compound’s conformation and reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
1,6-Hexanediamine (HMDA)
- Structure : Fully saturated hexane chain with -NH₂ termini.
- Molecular Weight : 116.21 g/mol .
- Applications : Widely used in nylon-6,6 production, epoxy curing, and Schiff base reactions (e.g., in vanillin-based vitrimers) .
- Higher thermal stability due to saturated bonds compared to the reactive diyne structure in 2,4-hexadiyne-1,6-diamine .
Trimethylhexamethylenediamine (TMHD)
- Structure : Branched hexane chain with methyl substituents and -NH₂ termini (e.g., 2,2,4- and 2,4,4-trimethyl isomers) .
- Molecular Weight : ~158.28 g/mol (average for isomers).
- Applications : Specialty epoxy hardeners and corrosion inhibitors.
- Key Differences: Steric hindrance from methyl groups reduces reactivity compared to linear 2,4-hexadiyne-1,6-diamine. No diyne conjugation, limiting applications in conductive polymers .
2,4-Hexadiyne-1,6-diol (HDD)
- Structure : Conjugated diyne backbone with terminal hydroxyl (-OH) groups.
- Molecular Weight : 110.11 g/mol .
- Applications: Precursor for polydiacetylenes (photopolymerizable coatings), ionic liquid-like compounds, and nanocomposites (e.g., carbon nanotube coatings) .
- Key Differences: Hydroxyl groups enable esterification/sulfonation (e.g., bis(p-toluenesulfonate) derivatives) but lack amine-specific reactivity (e.g., polyurea formation) .
Comparative Data Table
*Calculated based on structure; direct experimental data unavailable.
Research Findings and Implications
Reactivity and Polymerization
- The diyne backbone in 2,4-hexadiyne-1,6-diol enables photopolymerization into polydiacetylenes, forming mechanically robust coatings .
- HMDA’s amine groups facilitate Schiff base formation (e.g., in epoxy-vanillin accelerators) , suggesting 2,4-hexadiyne-1,6-diamine could enable rigid, conjugated polymer frameworks.
Biological Activity
Overview
2,4-Hexadiyne-1,6-diamine, also known as hexa-2,4-diyne-1,6-diamine, is an organic compound with significant potential in various biological applications. Its unique structure, characterized by two amine groups and a hexadiyne backbone, allows it to participate in diverse chemical reactions and exhibit biological activities that are of interest in medicinal chemistry and materials science.
- Molecular Formula : C6H10N2
- Molecular Weight : 110.16 g/mol
- CAS Number : 3031-68-3
- Appearance : Typically appears as a colorless to light yellow solid.
Antimicrobial Properties
Research indicates that 2,4-Hexadiyne-1,6-diamine exhibits potential antimicrobial properties. It has been studied for its ability to inhibit the growth of various bacterial strains. In a comparative study of antimicrobial agents, 2,4-Hexadiyne-1,6-diamine demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating its potential as a lead compound for antibiotic development .
The mechanism by which 2,4-Hexadiyne-1,6-diamine exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with cellular processes. The presence of multiple triple bonds in its structure allows for reactive interactions with cellular components, leading to enhanced permeability and ultimately cell lysis .
Study on Antimicrobial Efficacy
In a study published in the Global Journal of Science Frontier Research, researchers evaluated the antimicrobial efficacy of 2,4-Hexadiyne-1,6-diamine against several pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent .
Synthesis and Applications in Material Science
In addition to its biological applications, 2,4-Hexadiyne-1,6-diamine has been utilized as a cross-linking agent in polymer chemistry. A study highlighted its role in enhancing the performance of quantum dot light-emitting diodes (QLEDs). The incorporation of this compound into polymer matrices improved the electrical properties and stability of the devices .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Antimicrobial Activity | Applications |
|---|---|---|---|
| 2,4-Hexadiyne-1,6-diamine | Diamine with triple bonds | Significant | Antimicrobial agent; QLEDs |
| 2-Butyne-1,4-diol | Shorter chain diol | Moderate | Polymer synthesis |
| 1,6-Heptadiyne | Longer chain with triple bonds | Low | Limited applications |
Synthesis Methods
The synthesis of 2,4-Hexadiyne-1,6-diamine can be achieved through several methods including:
- Oxidative Dimerization : This method involves the oxidative coupling of propargyl alcohol under controlled conditions to yield the desired compound.
- Chemical Modification : The compound can be synthesized from simpler precursors through various chemical reactions such as substitution and polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
